![molecular formula C12H16N4OS B5584498 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine](/img/structure/B5584498.png)
4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine is of interest due to its potential biological activities and its structural complexity. The compound features a morpholine ring, which is a common motif in pharmaceuticals and agrochemicals, attached to a pyrazole ring that is further substituted with a thiazole group. These heterocyclic structures are often associated with various biological activities, making them valuable for chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related morpholine derivatives typically involves multistep synthetic routes that include the formation of the morpholine ring, followed by its functionalization with heterocyclic moieties such as thiazole and pyrazole rings. A key step in these syntheses is often the coupling of the morpholine ring to the pyrazole-thiazole unit, which can be achieved through nucleophilic substitution reactions, amidation, or other coupling techniques. The precise conditions for these reactions depend on the reactivity of the intermediates and the desired substitution pattern on the morpholine ring.
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including those substituted with pyrazole and thiazole rings, can be elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These analyses reveal the conformation of the morpholine ring, the orientation of the substituents, and the overall molecular geometry. For compounds like 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine, structural analysis can provide insights into potential binding modes and interactions with biological targets.
Chemical Reactions and Properties
Morpholine derivatives exhibit a range of chemical reactivities that are influenced by the presence and position of heterocyclic substituents. The pyrazole and thiazole rings can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions. These reactions can be exploited to further derivatize the compound or to probe its chemical properties.
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of heteroatoms and heterocycles affects the compound's polarity, hydrogen bonding capacity, and overall molecular shape, influencing its behavior in different solvents and at various temperatures.
Chemical Properties Analysis
The chemical properties of 4-{2-[4-(1,3-thiazol-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine, such as acidity, basicity, and reactivity towards various reagents, are shaped by the electronic effects of the substituents. The pyrazole and thiazole rings can impact the electron density distribution in the molecule, affecting its reactivity patterns and interactions with nucleophiles and electrophiles.
References:
- For synthesis and molecular structure analysis, see works by (Mamatha S.V et al., 2019) and (R. Alexander et al., 2008).
- For chemical reactions and properties, see works by (Chenfeng Zhou et al., 2016) and (S. Franklin et al., 2011).
- For physical and chemical properties analysis, refer to (Daniela Pires Gouvea et al., 2016) and (H. Lei et al., 2017).
作用机制
未来方向
属性
IUPAC Name |
4-[2-[4-(1,3-thiazol-2-yl)pyrazol-1-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8-18-12(13-1)11-9-14-16(10-11)3-2-15-4-6-17-7-5-15/h1,8-10H,2-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABPKNMOLUDIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C=N2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,6-dimethyl-4-pyridinyl)methyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5584419.png)
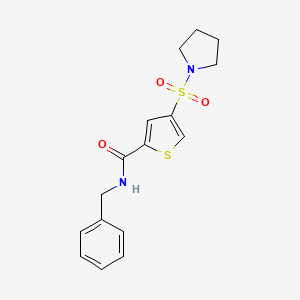
![2-(2-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5584426.png)
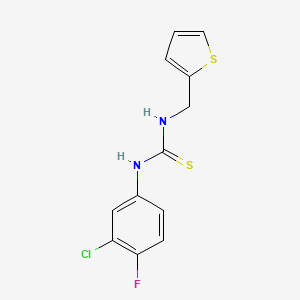
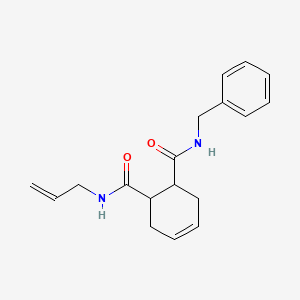
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5584444.png)

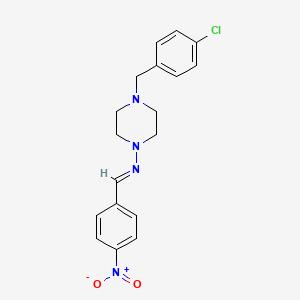
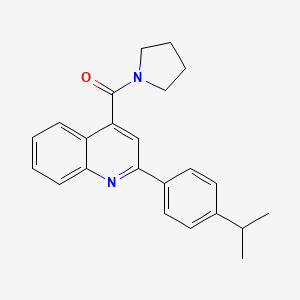
![4-methyl-N'-[3-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5584495.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}morpholine](/img/structure/B5584507.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B5584516.png)
![N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5584518.png)